molecular formula C18H12Cl2N2O B044157 2-Propen-1-one,  1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-,  (Z)-  (9CI) CAS No. 120758-59-0

2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI)

Cat. No. B044157
M. Wt: 343.2 g/mol
InChI Key: BFIVVDFEHOSPHM-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as clotrimazole, and it belongs to the family of azole antifungal agents. Clotrimazole has been widely used as a topical antifungal medication to treat various fungal infections, including athlete's foot, ringworm, and jock itch. However, apart from its use as an antifungal agent, clotrimazole has also been studied for its potential applications in other areas, including scientific research.

Mechanism Of Action

The mechanism of action of clotrimazole involves its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Without ergosterol, the fungal cell membrane becomes destabilized, leading to cell death. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins.

Biochemical And Physiological Effects

Apart from its antifungal activity, clotrimazole has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Clotrimazole has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the immune response.

Advantages And Limitations For Lab Experiments

Clotrimazole has several advantages as a tool for scientific research. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying ion channels and other cellular processes. Clotrimazole is also relatively inexpensive and readily available, making it accessible to researchers. However, there are also some limitations to its use. For example, clotrimazole has low solubility in water, which can make it difficult to use in certain experiments. Additionally, clotrimazole has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on clotrimazole. One area of research is the development of more potent and selective ion channel modulators based on the structure of clotrimazole. Another area of research is the investigation of the potential use of clotrimazole as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further research is needed to better understand the off-target effects of clotrimazole and to develop strategies to minimize these effects.
Conclusion:
In conclusion, clotrimazole is a well-established compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its use as a tool for studying ion channels and other cellular processes has been well-established, and it has also been studied for its potential therapeutic applications in cancer and inflammation. While there are some limitations to its use, the future directions for research on clotrimazole are promising, and it is likely to continue to be an important tool in scientific research.

Synthesis Methods

The synthesis of clotrimazole involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone with phenylmagnesium bromide, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization. This method of synthesis has been well-established, and it has been used to produce clotrimazole on a large scale.

Scientific Research Applications

Clotrimazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a tool to study the function of ion channels. Ion channels are membrane proteins that play a critical role in various cellular processes, including cell signaling, muscle contraction, and neurotransmission. Clotrimazole has been shown to modulate the activity of ion channels, making it a valuable tool for studying their function.

properties

CAS RN

120758-59-0

Product Name

2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI)

Molecular Formula

C18H12Cl2N2O

Molecular Weight

343.2 g/mol

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-2-imidazol-1-yl-3-phenylprop-2-en-1-one

InChI

InChI=1S/C18H12Cl2N2O/c19-14-6-7-15(16(20)11-14)18(23)17(22-9-8-21-12-22)10-13-4-2-1-3-5-13/h1-12H/b17-10-

InChI Key

BFIVVDFEHOSPHM-YVLHZVERSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3

SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3

synonyms

2-Propen-1-one, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-3-phenyl-, (Z)- (9CI)

Origin of Product

United States

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